3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and methoxyphenyl groups in the structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, which undergoes cyclization to form the benzofuran ring.
Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Acetamido Group Formation: The acetamido group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Methoxyphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl and methoxyphenyl groups could enhance binding affinity and specificity to the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-chlorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
- 3-(2-(4-bromophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
- 3-(2-(4-methylphenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
Uniqueness
The presence of the fluorophenyl group in 3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide may confer unique properties such as increased metabolic stability and enhanced binding interactions with biological targets compared to its chlorophenyl, bromophenyl, or methylphenyl analogs.
Properties
IUPAC Name |
3-[[2-(4-fluorophenyl)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-30-20-9-5-3-7-18(20)26-24(29)23-22(17-6-2-4-8-19(17)31-23)27-21(28)14-15-10-12-16(25)13-11-15/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOYMEXDOVDIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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